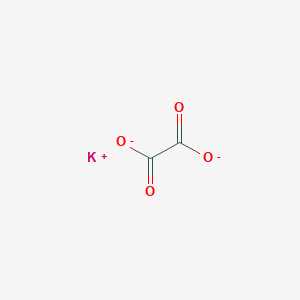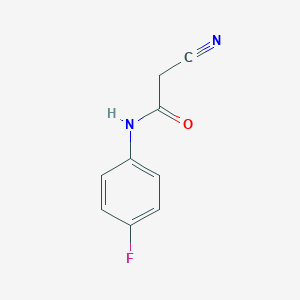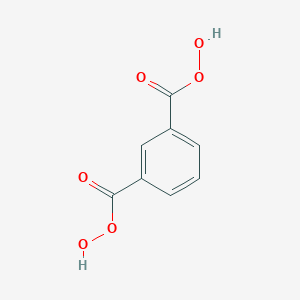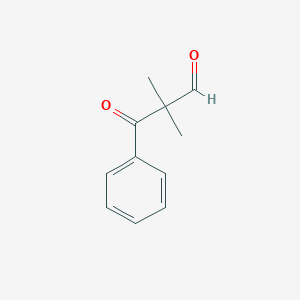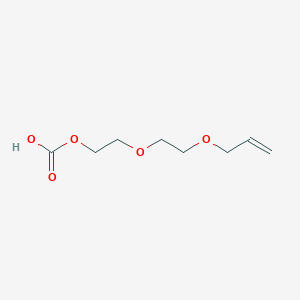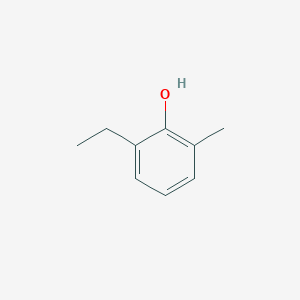
1,2-Benzenediamine, 3,4-dichloro-
Vue d'ensemble
Description
1,2-Benzenediamine, 3,4-dichloro- is an aromatic amine with the molecular formula C6H6Cl2N2. It is known for its significance in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of two chlorine atoms and two amino groups attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Analyse Biochimique
Biochemical Properties
3,4-Dichloro-1,2-phenylenediamine plays a vital role in biochemical reactions, particularly in the formation of charge transfer complexes. It interacts with electron acceptors such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, forming stable complexes through electron transfer interactions . These interactions are characterized by the formation of weaker bonds between the donor and acceptor molecules, which are essential for various biochemical processes. The compound also exhibits notable binding affinity with calf thymus DNA, indicating its potential use in DNA-binding studies .
Cellular Effects
3,4-Dichloro-1,2-phenylenediamine affects various types of cells and cellular processes. It has been observed to induce structural perturbations and genotoxic aggregation in human serum albumin . This compound influences cell function by causing DNA damage and cell apoptosis, which are critical aspects of its impact on cellular metabolism and gene expression. The genotoxic nature of 3,4-Dichloro-1,2-phenylenediamine highlights its potential use in studying cellular responses to DNA damage and apoptosis .
Molecular Mechanism
The molecular mechanism of 3,4-Dichloro-1,2-phenylenediamine involves its interaction with biomolecules through binding interactions and enzyme inhibition. This compound can inhibit enzymes such as urea amidolyase and fatty acid synthase, affecting the production of urea nitrogen and fatty acids in human serum . These interactions at the molecular level are crucial for understanding the compound’s effects on cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-1,2-phenylenediamine change over time. The stability and degradation of this compound are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound can form stable complexes with electron acceptors, which are evaluated using various spectroscopic parameters . Understanding the temporal effects of 3,4-Dichloro-1,2-phenylenediamine is crucial for its application in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-1,2-phenylenediamine vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, including DNA damage and cell apoptosis . Understanding the threshold effects and toxicology of 3,4-Dichloro-1,2-phenylenediamine is essential for its safe application in scientific research and potential therapeutic uses.
Metabolic Pathways
3,4-Dichloro-1,2-phenylenediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in the formation of charge transfer complexes and its inhibition of enzymes such as urea amidolyase and fatty acid synthase are critical aspects of its metabolic interactions . These interactions influence metabolic flux and metabolite levels, which are essential for understanding the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-1,2-phenylenediamine within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to form stable complexes with electron acceptors influences its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for its application in biochemical studies.
Subcellular Localization
3,4-Dichloro-1,2-phenylenediamine exhibits specific subcellular localization, which affects its activity and function. The compound’s interactions with biomolecules and its ability to form stable complexes influence its targeting to specific cellular compartments . Understanding the subcellular localization of 3,4-Dichloro-1,2-phenylenediamine is essential for its application in cellular and molecular studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 3,4-dichloro- typically involves the chlorination of 1,2-phenylenediamine. One common method includes the reaction of 1,2-phenylenediamine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
C6H4(NH2)2+2Cl2→C6H4(NH2)2Cl2
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediamine, 3,4-dichloro- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 1,2-phenylenediamine in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, 3,4-dichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenediamine, 3,4-dichloro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, 3,4-dichloro- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that influence cellular processes. It can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-1,2-phenylenediamine: Similar in structure but with chlorine atoms at different positions.
1,2-Diamino-4,5-dichlorobenzene: Another isomer with similar properties.
Uniqueness
1,2-Benzenediamine, 3,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in certain synthetic applications where other isomers may not be as effective .
Propriétés
IUPAC Name |
3,4-dichlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBFKPJZFNFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445654 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-01-5 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
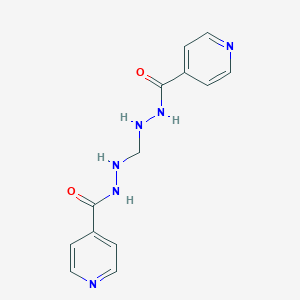

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
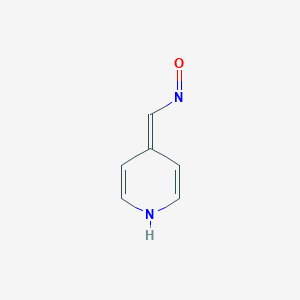

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
